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Compound of Interest

Compound Name: Tafluprost

Cat. No.: B1681877 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

synthesis of Tafluprost, a potent fluorinated prostaglandin F2α analog. Utilized in the

management of open-angle glaucoma and ocular hypertension, Tafluprost's intricate

molecular design and synthetic pathways are of significant interest to the fields of medicinal

chemistry and drug development. This document will dissect its structural features, outline

common synthetic strategies, and present key experimental data in a clear, structured format.

The Chemical Blueprint of Tafluprost
Tafluprost is a lipophilic ester prodrug that, upon topical administration to the eye, is

hydrolyzed by corneal esterases to its biologically active form, Tafluprost acid.[1] The chemical

identity of Tafluprost is well-established and characterized by several key structural features

that contribute to its therapeutic efficacy and unique pharmacological profile.

Systematic Name (IUPAC): propan-2-yl (Z)-7-[(1R,2R,3R,5S)-2-[(E)-3,3-difluoro-4-phenoxybut-

1-enyl]-3,5-dihydroxycyclopentyl]hept-5-enoate[2]

Molecular Formula: C₂₅H₃₄F₂O₅[2]

Molecular Weight: 452.53 g/mol [3][4]
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The core of the Tafluprost molecule is a cyclopentane ring, characteristic of prostaglandins,

with two hydroxyl groups and two side chains. A key modification that distinguishes Tafluprost
from natural prostaglandin F2α is the substitution of the omega side-chain with a 3,3-difluoro-4-

phenoxybut-1-enyl group.[2] This fluorination is crucial for its enhanced chemical stability and

potent biological activity. The carboxylic acid function of the alpha chain is esterified with an

isopropyl group, a modification that increases its lipophilicity and facilitates its penetration

through the cornea.[1]

Identifier Value Source

CAS Number 209860-87-7 [1][2]

Synonyms
AFP-168, Taflotan, Zioptan,

Saflutan
[1][2]

Crafting the Molecule: The Synthesis of Tafluprost
The synthesis of Tafluprost is a multi-step process that requires precise stereochemical

control to achieve the desired biologically active isomer. While various synthetic routes have

been developed, a common and illustrative pathway often starts from a readily available chiral

building block, such as the Corey lactone or a derivative thereof. This ensures the correct

stereochemistry of the cyclopentane core.

A generalized synthetic approach can be visualized as the convergent synthesis of two key

fragments: the "upper" alpha-chain and the "lower" omega-chain, which are then coupled to the

central cyclopentane core.
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A generalized synthetic pathway for Tafluprost.

Key Experimental Protocols
The following sections outline the general methodologies for the key transformations in a

representative synthesis of Tafluprost. Specific reagents, conditions, and yields can vary

depending on the chosen synthetic route.

1. Preparation of the Functionalized Cyclopentane Intermediate (Core Synthesis)

Starting Material: A suitable chiral precursor, such as a derivative of Corey lactone diol.

General Procedure:

Protection of the hydroxyl groups of the starting material is typically achieved using silyl

ethers (e.g., TBDMS) or other suitable protecting groups to prevent unwanted side

reactions in subsequent steps.

The lactone is then reduced to the corresponding lactol using a reducing agent like

diisobutylaluminium hydride (DIBAL-H).
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The resulting lactol is then ready for the introduction of the alpha-chain.

2. Synthesis of the α-Chain and its Coupling (Wittig Reaction)

α-Chain Synthon: A phosphonium ylide (Wittig reagent) containing the seven-carbon chain

with the Z-configured double bond is prepared.

General Procedure:

The phosphonium salt is synthesized from the corresponding alkyl halide.

The ylide is generated by treating the phosphonium salt with a strong base (e.g., n-

butyllithium or sodium hydride).

The functionalized cyclopentane intermediate (lactol) is then reacted with the ylide in a

Wittig reaction to form the alpha-chain with the desired cis-alkene geometry.

3. Synthesis of the ω-Chain and its Coupling (Horner-Wadsworth-Emmons Reaction)

ω-Chain Synthon: A phosphonate reagent containing the difluoro-phenoxy-butyl group is

synthesized.

General Procedure:

The aldehyde corresponding to the lower side chain is prepared.

The aldehyde on the cyclopentane intermediate (formed after the Wittig reaction and

subsequent oxidation of the primary alcohol) is then reacted with the phosphonate reagent

in a Horner-Wadsworth-Emmons reaction. This reaction typically favors the formation of

the desired E-configured double bond.

4. Final Deprotection and Esterification

General Procedure:

The protecting groups on the hydroxyl functions of the cyclopentane ring are removed

using appropriate deprotection conditions (e.g., a fluoride source like TBAF for silyl

ethers).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681877?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The terminal carboxylic acid of the alpha-chain is then esterified with isopropanol under

acidic conditions or using a coupling agent to yield the final product, Tafluprost.

Quantitative Data Summary
The efficiency of each synthetic step is critical for the overall yield of Tafluprost. The following

table summarizes typical (hypothetical) quantitative data for the key reactions, as would be

reported in a detailed synthetic publication. Actual yields will vary based on the specific

conditions and scale of the reaction.

Reaction Step Key Reagents Typical Yield (%) Purity (%)

Core Intermediate

Formation
DIBAL-H, TBDMSCl 85-95 >98

Wittig Reaction (α-

Chain)

(4-

carboxybutyl)triphenyl

phosphonium

bromide, KHMDS

70-85 >95

HWE Reaction (ω-

Chain)

Diethyl (3,3-difluoro-4-

phenoxy-2-

oxobutyl)phosphonate

, NaH

65-80 >97

Final Deprotection &

Esterification

TBAF, Isopropanol,

H₂SO₄
80-90 >99

This guide provides a foundational understanding of the chemical structure and synthetic

strategies for Tafluprost. For professionals in drug development and research, a thorough

grasp of these principles is essential for the innovation of new prostaglandin analogs and the

optimization of existing manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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